Cas no 5346-90-7 (α-D-Cellobiose octaacetate)

α-D-Cellobiose octaacetate is a fully acetylated derivative of cellobiose, a disaccharide composed of two β-D-glucose units linked by a β(1→4) bond. This compound is characterized by its high purity and stability, making it a valuable intermediate in organic synthesis and carbohydrate chemistry. Its octaacetyl structure enhances solubility in organic solvents, facilitating its use in glycosylation reactions and the preparation of complex oligosaccharides. The compound is also employed as a standard in analytical techniques such as HPLC and NMR for structural studies. Its well-defined crystalline form ensures reproducibility in research applications, while its acetyl groups provide protective functionality for selective deprotection strategies.
α-D-Cellobiose octaacetate structure
α-D-Cellobiose octaacetate structure
Product Name:α-D-Cellobiose octaacetate
CAS No:5346-90-7
MF:C28H38O19
MW:678.5899310112
MDL:MFCD00009600
CID:45752
PubChem ID:24853252
Update Time:2025-10-17

α-D-Cellobiose octaacetate Chemical and Physical Properties

Names and Identifiers

    • Alpha-D-Cellobiose octaacetate
    • D-Cellobiose octaacetate
    • O-alpha-D-glucopyranosyl(1-4)-alpha-D-glucopyranose
    • 1,2,3,6-tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranose
    • 4-O-beta-Glucopyranosyl-D-glucose octaacetate
    • 4-O-(2,3,4,6-Tetra-O-acetyl--D-glucopyranosyl)-1,2,3,6-tetra-O-acetyl--D-glucopyranose
    • α-D-Cellobiose octaacetate
    • D-(+)-Cellobiose octaacetate
    • Octa-O-acetyl α-D-Cellobiose
    • Cellobiose,octaacetate, a-D-(8CI)
    • a-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-, tetraacetate(9CI)
    • NSC 1221
    • NSC 1696
    • Octa-O-acetyl-a-D-cellobiose
    • Octaacetyl-a-cellobiose
    • a-Cellobiopyranose octaacetate
    • a-Cellobiose octaacetate
    • a-D-Cellobiose octaacetate
    • D-(+)-Cellobiose octaacetate;
    • [(2R,3R,4R,5R,6S)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-
    • AKOS015924812
    • a-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-,tetraacetate
    • alpha -D-Cellobiose octaacetate
    • alpha-D-Cellobiose octaacetate, 98%
    • 4-O-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranose 1,2,3,6-Tetraacetate
    • Octa-O-acetyl alpha-D-Cellobiose
    • D(+)-Cellobiose octaacetate
    • D-(+)-Cellobiose-Octaacetate
    • AKOS004903266
    • WOTQVEKSRLZRSX-AXXYRMHMSA-N
    • 3616-19-1
    • EINECS 226-304-5
    • D-(+)-Cellobiose octaacetate, for microbiology, >=96.0%
    • Cellobiose octaacetate
    • MFCD00009600
    • 5346-90-7
    • AC7972
    • ((2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-((2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl)oxyoxan-2-yl)methyl acetate
    • [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
    • MDL: MFCD00009600
    • Inchi: 1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1
    • InChI Key: WOTQVEKSRLZRSX-AXXYRMHMSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)[C@@H]1[C@@H](COC(C)=O)O[C@@H]([C@@H]([C@H]1OC(C)=O)OC(C)=O)OC(C)=O
    • BRN: 79280

Computed Properties

  • Exact Mass: 678.20100
  • Monoisotopic Mass: 678.201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 20
  • Complexity: 1200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 238

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3758 (rough estimate)
  • Melting Point: 230.0 to 234.0 deg-C
  • Boiling Point: 683.055 ℃ at 760 mmHg
  • Flash Point: 281.2 °C
  • Refractive Index: 40 ° (C=6, CHCl3)
  • Solubility: chloroform: 0.1 g/mL, clear, colorless to faintly brownish-yellow
  • PSA: 238.09000
  • LogP: -0.83080
  • Merck: 14,1961
  • Specific Rotation: 41.5 º (c=6, CHCl3)

α-D-Cellobiose octaacetate Security Information

  • WGK Germany:3
  • Hazard Category Code: S24/25:Prevent skin and eye contact.
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:10-21
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • Hazardous Material Identification: Xn
  • Safety Term:S24/25
  • Risk Phrases:R20/21/22
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

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α-D-Cellobiose octaacetate Suppliers

Amadis Chemical Company Limited
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(CAS:5346-90-7)α-D-Cellobiose octaacetate
Order Number:A829615
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:13
Price ($):152.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:5346-90-7)α-D-Cellobiose octaacetate
A829615
Purity:99%
Quantity:100g
Price ($):152.0
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